molecular formula C13H13Cl2N B2691373 N-benzyl-3-chloroaniline hydrochloride CAS No. 93445-15-9

N-benzyl-3-chloroaniline hydrochloride

Cat. No.: B2691373
CAS No.: 93445-15-9
M. Wt: 254.15
InChI Key: KTEGESCSRYVFGA-UHFFFAOYSA-N
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Description

N-benzyl-3-chloroaniline hydrochloride is a chemical compound with the molecular formula C13H12ClN·HCl. It is a derivative of aniline, where the aniline nitrogen is substituted with a benzyl group and a chlorine atom is attached to the benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-chloroaniline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-chloroaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce a variety of substituted anilines.

Scientific Research Applications

N-benzyl-3-chloroaniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3-chloroaniline hydrochloride involves its interaction with specific molecular targets. The benzyl group and chlorine atom can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-chloroaniline hydrochloride
  • N-benzyl-2-chloroaniline hydrochloride
  • N-benzyl-3-bromoaniline hydrochloride

Uniqueness

N-benzyl-3-chloroaniline hydrochloride is unique due to the specific positioning of the chlorine atom on the benzene ring, which can significantly affect its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules, making it a valuable tool in research and industrial applications .

Properties

IUPAC Name

N-benzyl-3-chloroaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN.ClH/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;/h1-9,15H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEGESCSRYVFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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